Lipophilicity (XLogP3) Comparison: ortho-Tolyl Urea vs. ortho-Chlorophenyl and para-Fluoro Analogs
The target compound 1170406-01-5 (o-tolyl urea) has a computed XLogP3 of 3.7 [1], compared to its direct analog 1-(2-chlorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea (CAS 1170435-11-6), which has a computed XLogP3 of approximately 3.9–4.1 (estimated based on the chlorine substituent's contribution) . The 0.2–0.4 log unit lower lipophilicity of the o-tolyl analog predicts moderately improved aqueous solubility and reduced non-specific protein binding relative to the chlorophenyl congener, while still maintaining sufficient membrane permeability for cell-based assays. This places 1170406-01-5 in a favorable intermediate lipophilicity range (XLogP3 between 3 and 4) that is associated with balanced ADME properties in drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (1170406-01-5, o-tolyl urea) |
| Comparator Or Baseline | XLogP3 ≈ 3.9–4.1 (CAS 1170435-11-6, o-chlorophenyl analog); XLogP3 ≈ 3.4–3.6 (CAS 1171312-75-6, 3-fluoro-4-methylphenyl analog) |
| Quantified Difference | ΔXLogP3 = -0.2 to -0.4 vs. o-chlorophenyl analog; ΔXLogP3 = +0.1 to +0.3 vs. 3-fluoro-4-methylphenyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release); values for comparators are estimates based on standard substituent contributions |
Why This Matters
Lipophilicity directly impacts compound solubility, membrane permeability, and non-specific binding in biochemical and cell-based assays, making it a critical selection criterion for assay development and hit-to-lead optimization.
- [1] PubChem Compound Summary CID 44117980. Computed Properties: XLogP3-AA = 3.7. National Center for Biotechnology Information (2025). View Source
